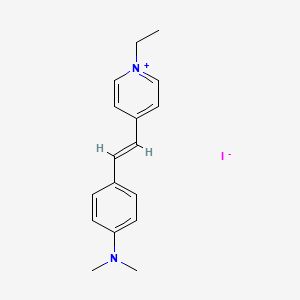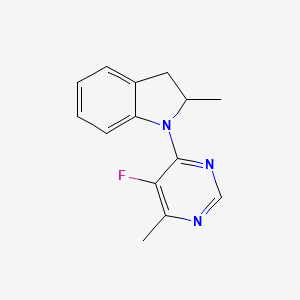
2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C26H28N2O6S and its molecular weight is 496.58. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The study by Karmakar et al. (2007) explores structural aspects and properties of salt and inclusion compounds of amide containing isoquinoline derivatives. This research highlights the formation of gels and crystalline solids upon treatment with various mineral acids, indicating potential applications in the development of materials with specific structural properties. The findings suggest that the compound's interaction with acids can lead to materials with enhanced fluorescence emission, which could be applied in sensing or imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Applications
A paper by King (2007) describes a high yielding cyclisation of a related N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to (±)-crispine A. This showcases the compound's relevance in synthetic organic chemistry, especially in the context of synthesizing complex natural products. Such synthetic methodologies can be pivotal for the production of pharmacologically active compounds (King, 2007).
Novel Asymmetric Synthesis
Research by Wünsch and Nerdinger (1999) on the diastereoselective addition of chiral acetals to imines for the asymmetric synthesis of tetrahydroisoquinolines highlights the potential of utilizing specific structural motifs for the creation of chiral centers. This work underlines the compound's role in facilitating stereochemical control in synthesis, which is critical for the development of drugs and molecules with desired biological activities (Wünsch & Nerdinger, 1999).
Cytotoxic Activity
A study by Ghorab et al. (2015) on novel sulfonamide derivatives, including those related to the queried compound, demonstrates significant cytotoxic activity against breast and colon cancer cell lines. This research suggests the potential for developing new anticancer agents by exploring the structural variations and biological activities of such compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-32-21-8-10-22(11-9-21)35(30,31)28-14-4-5-19-17-20(7-12-23(19)28)27-26(29)16-18-6-13-24(33-2)25(15-18)34-3/h6-13,15,17H,4-5,14,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCGPSVSXOJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

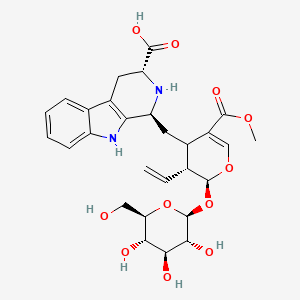
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
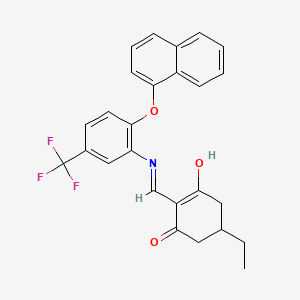
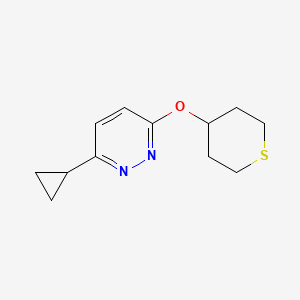
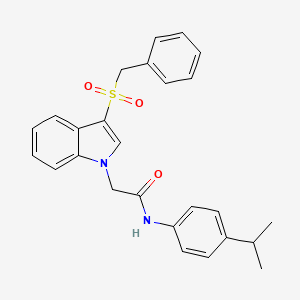

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)
